1-p-tolyl-1H-indazol-3-amine
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Overview
Description
1-p-tolyl-1H-indazol-3-amine is a compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-p-tolyl-1H-indazol-3-amine typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the cyclization of hydrazones with aldehydes or ketones.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via Suzuki coupling reactions, where a boronic acid derivative of p-tolyl is coupled with the indazole core.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
1-p-tolyl-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Scientific Research Applications
1-p-tolyl-1H-indazol-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including anticancer properties.
Industry: It can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-p-tolyl-1H-indazol-3-amine involves its interaction with specific molecular targets. For example, it has been shown to bind effectively with the hinge region of tyrosine kinase, inhibiting its activity. This inhibition can lead to the suppression of cancer cell growth and proliferation by affecting apoptosis and cell cycle pathways .
Comparison with Similar Compounds
Similar Compounds
1H-indazole-3-amine: Shares the indazole core but lacks the p-tolyl group.
1H-indazole-3-carboxamide: Contains a carboxamide group instead of an amine group.
1H-indazole-3-carboxylic acid: Contains a carboxylic acid group instead of an amine group.
Uniqueness
1-p-tolyl-1H-indazol-3-amine is unique due to the presence of the p-tolyl group, which can enhance its biological activity and specificity. This structural modification can lead to improved binding affinity and selectivity for molecular targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C14H13N3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-(4-methylphenyl)indazol-3-amine |
InChI |
InChI=1S/C14H13N3/c1-10-6-8-11(9-7-10)17-13-5-3-2-4-12(13)14(15)16-17/h2-9H,1H3,(H2,15,16) |
InChI Key |
TZSZIIRZDQLKRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=CC=CC=C3C(=N2)N |
Origin of Product |
United States |
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